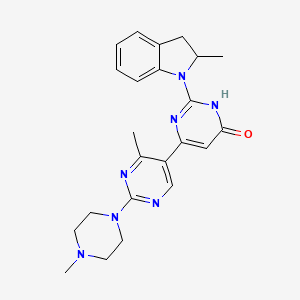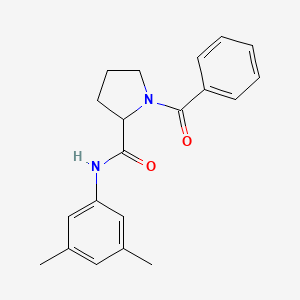![molecular formula C17H25N3O2S B6025602 4-sec-butyl-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylbenzenesulfonamide](/img/structure/B6025602.png)
4-sec-butyl-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-sec-butyl-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylbenzenesulfonamide, also known as BAY 41-2272, is a potent and selective activator of soluble guanylyl cyclase (sGC) that has been widely studied for its potential therapeutic applications.
Mechanism of Action
4-sec-butyl-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylbenzenesulfonamide 41-2272 activates sGC by binding to its heme group, leading to an increase in cyclic guanosine monophosphate (cGMP) production. This, in turn, leads to the relaxation of vascular smooth muscle cells, vasodilation, and increased blood flow. This compound 41-2272 has also been shown to inhibit platelet aggregation and adhesion, as well as leukocyte adhesion and migration.
Biochemical and Physiological Effects:
This compound 41-2272 has been shown to have beneficial effects on cardiovascular function, including decreased pulmonary artery pressure, improved cardiac function, and increased exercise capacity. It has also been shown to have neuroprotective effects, including reduced infarct volume and improved neurological function in animal models of stroke and traumatic brain injury. Additionally, this compound 41-2272 has been shown to have anti-inflammatory and anti-fibrotic effects in various animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of 4-sec-butyl-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylbenzenesulfonamide 41-2272 is its high selectivity for sGC, which minimizes off-target effects. It is also relatively stable and easy to handle in the laboratory. However, one limitation is its short half-life, which can make it difficult to maintain a consistent level of activation of sGC over time.
Future Directions
There are several potential future directions for the study of 4-sec-butyl-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylbenzenesulfonamide 41-2272. One area of interest is its potential use in the treatment of pulmonary hypertension and heart failure. Another area of interest is its neuroprotective effects, which may have implications for the treatment of stroke and traumatic brain injury. Additionally, further research is needed to fully understand the anti-inflammatory and anti-fibrotic effects of this compound 41-2272 and its potential use in the treatment of inflammatory and fibrotic diseases.
Synthesis Methods
4-sec-butyl-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylbenzenesulfonamide 41-2272 can be synthesized by reacting 4-sec-butyl-N-methylbenzenesulfonamide with 1-ethyl-1H-pyrazole-3-carboxaldehyde in the presence of sodium triacetoxyborohydride. The resulting product can be purified by column chromatography and characterized by NMR and mass spectrometry.
Scientific Research Applications
4-sec-butyl-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylbenzenesulfonamide 41-2272 has been extensively studied for its potential therapeutic applications in various diseases, including pulmonary hypertension, heart failure, and erectile dysfunction. It has also been investigated for its neuroprotective effects in stroke and traumatic brain injury. In addition, this compound 41-2272 has been shown to have anti-inflammatory and anti-fibrotic properties in various animal models.
properties
IUPAC Name |
4-butan-2-yl-N-[(1-ethylpyrazol-3-yl)methyl]-N-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2S/c1-5-14(3)15-7-9-17(10-8-15)23(21,22)19(4)13-16-11-12-20(6-2)18-16/h7-12,14H,5-6,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQDLIWPBZFTJHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)S(=O)(=O)N(C)CC2=NN(C=C2)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(diethylamino)-3-{4-[(isobutylamino)methyl]-2-methoxyphenoxy}-2-propanol](/img/structure/B6025521.png)
![N-[4-(aminocarbonyl)phenyl]-1-(ethylsulfonyl)-3-piperidinecarboxamide](/img/structure/B6025529.png)
![4-chloro-N-[1-(4-methylphenyl)propyl]-3-nitrobenzamide](/img/structure/B6025538.png)
![N~1~-(4-isopropylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B6025545.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6025552.png)
![methyl 7-(1,3-dimethyl-1H-pyrazol-5-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6025555.png)
![1-[3-(2-chlorophenyl)-3-phenylpropanoyl]-1,4-diazepan-5-one](/img/structure/B6025557.png)
![7-[3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propanoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6025558.png)

![[1-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)-3-piperidinyl]methanol](/img/structure/B6025574.png)
![4-bromo-2-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)phenol](/img/structure/B6025579.png)

![isopropyl 5-[(diethylamino)carbonyl]-4-methyl-2-[(phenylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B6025596.png)
![3-methoxy-N-methyl-N-[2-(4-methylphenoxy)ethyl]-4-[(1-methyl-4-piperidinyl)oxy]benzamide](/img/structure/B6025609.png)